2,5-Dibromothiophene-3-carbonyl chloride
Description
Properties
IUPAC Name |
2,5-dibromothiophene-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClOS/c6-3-1-2(5(8)9)4(7)10-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYICXIRLLMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540220 | |
| Record name | 2,5-Dibromothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57248-40-5 | |
| Record name | 2,5-Dibromothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromothiophene-3-carbonyl chloride typically involves the bromination of thiophene derivatives. One common method is the bromination of 3-thiophenecarbonyl chloride using bromine in the presence of a catalyst . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Reagents like palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
Scientific Research Applications
2,5-Dibromothiophene-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its use in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,5-dibromothiophene-3-carbonyl chloride in chemical reactions involves its electrophilic nature. The bromine atoms and the carbonyl chloride group make it highly reactive towards nucleophiles and catalysts. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by activating the bromine atoms for substitution .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Similar in structure but lacks the carbonyl chloride group.
3-Thiophenecarbonyl Chloride: Similar but without the bromine atoms.
Uniqueness
2,5-Dibromothiophene-3-carbonyl chloride is unique due to the presence of both bromine atoms and a carbonyl chloride group, making it highly versatile in various chemical reactions. This dual functionality allows it to participate in a wider range of synthetic applications compared to its similar compounds .
Q & A
Basic: What synthetic routes are effective for preparing 2,5-Dibromothiophene-3-carbonyl chloride, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves bromination of thiophene derivatives followed by carbonyl chloride formation. A common approach is halogenation of thiophene-3-carbonyl chloride using brominating agents like (N-bromosuccinimide) under controlled conditions. For purification, recrystallization from a 3:1 ethanol-dimethylformamide (DMF) mixture is recommended to achieve >95% purity, as demonstrated in analogous thiophene derivative syntheses . Characterization via , , and HPLC ensures structural fidelity and purity.
Advanced: How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of bromination in thiophene derivatives?
Methodological Answer:
Regioselectivity in bromination is highly solvent- and temperature-dependent. Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 2- and 5-positions due to enhanced stabilization of the transition state. Kinetic studies suggest that temperatures below 0°C reduce side reactions (e.g., di-bromination at undesired positions). Computational modeling (DFT) can predict electron density distribution on the thiophene ring to optimize conditions .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- : Absence of aromatic protons confirms complete bromination.
- IR Spectroscopy: A strong peak at ~1750 cm confirms the carbonyl chloride group.
- Mass Spectrometry (HRMS): Exact mass matches the molecular formula .
- HPLC: Retention time consistency with standards ensures purity (>95%) .
Advanced: How can mechanistic studies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
Methodological Answer:
Discrepancies in yields often arise from ligand selection or trace moisture. Systematic studies should:
Vary Catalytic Systems: Compare Pd(PPh), Pd(dba), and Buchwald-Hartwig catalysts.
Control Moisture: Use rigorous drying protocols (e.g., molecular sieves in solvents).
Monitor Reaction Kinetics: In-situ IR or GC-MS tracks intermediate formation.
Refer to literature screening strategies (e.g., Table B-3 in ) to identify critical variables .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile carbonyl chloride.
- Personal Protective Equipment (PPE): Acid-resistant gloves and goggles are mandatory.
- Spill Management: Neutralize with sodium bicarbonate immediately.
Toxicological profiles for structurally similar chlorophenols () emphasize respiratory and dermal toxicity mitigation .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT Calculations: Map electrostatic potential surfaces to identify electrophilic hotspots (e.g., carbonyl carbon).
- Transition State Analysis: Simulate attack by nucleophiles (e.g., amines) to predict activation barriers.
- Solvent Effects: Use COSMO-RS models to account for solvation dynamics. Published protocols for thiophene derivatives () validate this approach .
Basic: What are common side products during synthesis, and how can they be minimized?
Methodological Answer:
- Di-brominated Byproducts: Arise from excess brominating agent. Stoichiometric control and stepwise addition mitigate this.
- Hydrolysis to Carboxylic Acid: Trace moisture converts carbonyl chloride to acid. Use anhydrous conditions and drying tubes.
- Column Chromatography: Separate impurities using silica gel with hexane:ethyl acetate gradients .
Advanced: How does the electronic nature of the thiophene ring influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity, accelerating hydrolysis.
- Basic Conditions: Deprotonation destabilizes the ring, leading to ring-opening.
- pH-Dependent Stability Studies: Use UV-Vis spectroscopy to monitor degradation at pH 2–12. Cross-reference with chlorophenol stability data () for analogous behavior .
Basic: How should researchers design experiments to test the compound’s compatibility with Grignard reagents?
Methodological Answer:
- Stepwise Addition: Add Grignard reagents slowly at -78°C to avoid exothermic side reactions.
- Quenching Protocol: Use ammonium chloride to safely terminate reactions.
- Product Analysis: (if applicable) or GC-MS identifies coupling products. Analogous methods for aryl halides are detailed in .
Advanced: What strategies address conflicting spectral data in published studies on brominated thiophene derivatives?
Methodological Answer:
- Meta-Analysis: Compare NMR shifts across solvents (CDCl, DMSO-d) to account for solvent effects.
- Reproducibility Checks: Replicate key studies under standardized conditions.
- Collaborative Databases: Use platforms like PubChem to aggregate spectral data. Literature screening frameworks (, Table B-3) provide systematic validation workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
